![molecular formula C9H14O B14718941 3-Oxatricyclo[4.3.1.02,4]decane CAS No. 14993-24-9](/img/structure/B14718941.png)

3-Oxatricyclo[4.3.1.02,4]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

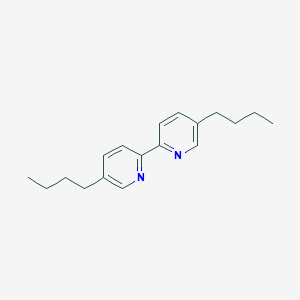

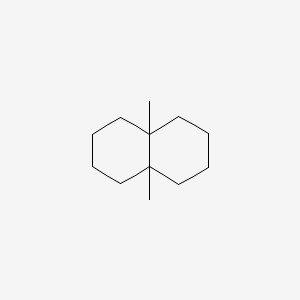

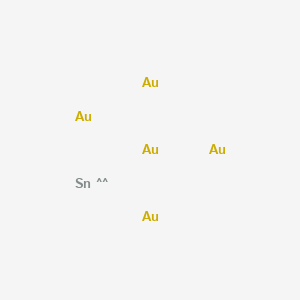

3-Oxatricyclo[4.3.1.02,4]decane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 26 bonds, including 12 non-hydrogen bonds, and features multiple ring systems such as three-membered, six-membered, seven-membered, eight-membered, and nine-membered rings . The presence of an oxirane ring (a three-membered cyclic ether) is a notable feature of this compound .

Preparation Methods

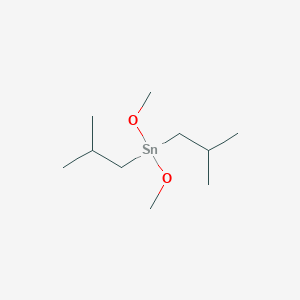

The synthesis of 3-Oxatricyclo[4.3.1.02,4]decane involves several intricate steps. One documented method includes the reductive cyclization of iodopropargyloxy derivatives using tributyltin hydride, resulting in the formation of 5-methylene-3-oxa-2-phenyltricyclo[4.4.0.02,7]decane . Another approach involves the isomerization of iodoallyloxy derivatives in the presence of benzoyl peroxide, leading to the formation of 5-iodomethyl-3-oxa-2-phenyltricyclo[4.4.0.02,7]decene . These methods highlight the complexity and precision required in the synthesis of this compound.

Chemical Reactions Analysis

3-Oxatricyclo[4.3.1.02,4]decane undergoes various chemical reactions, including intramolecular cyclization and nucleophilic substitution. For instance, the interaction of dihalodiketones with sodium methoxide (MeONa) results in the formation of 2-oxatricyclo[4.3.1.03,8]decane derivatives through intramolecular cyclization . Additionally, 3-bromobicyclononanone undergoes nucleophilic substitution of bromine under similar conditions . These reactions demonstrate the compound’s reactivity and the types of transformations it can undergo.

Scientific Research Applications

3-Oxatricyclo[4.3.1.02,4]decane has significant applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable scaffold for the synthesis of biologically active natural products . The compound’s three-dimensional cage-like configuration is frequently encountered in various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[4.3.1.02,4]decane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, thereby modulating their activity. The presence of the oxirane ring is particularly significant, as it can participate in nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets . These interactions underpin the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

3-Oxatricyclo[4.3.1.02,4]decane can be compared with other similar compounds, such as 2-oxatricyclo[4.3.1.03,8]decane (oxaprotoadamantane) derivatives . Both compounds share a tricyclic structure and contain an oxirane ring, but they differ in their specific ring configurations and substituents. The unique arrangement of rings in this compound distinguishes it from other tricyclic compounds and contributes to its distinct chemical and biological properties . This comparison underscores the compound’s uniqueness and its potential for diverse applications in scientific research.

Properties

CAS No. |

14993-24-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-oxatricyclo[4.3.1.02,4]decane |

InChI |

InChI=1S/C9H14O/c1-2-6-4-7(3-1)9-8(5-6)10-9/h6-9H,1-5H2 |

InChI Key |

SHYJJUQOPSEKKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(C1)C3C(C2)O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)

![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)